Cas no 85331-42-6 (1-Butanaminium, 4-carboxy-N,N,N-trimethyl-, chloride)

1-Butanaminium, 4-carboxy-N,N,N-trimethyl-, chloride 化学的及び物理的性質
名前と識別子
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- 1-Butanaminium, 4-carboxy-N,N,N-trimethyl-, chloride
- 4-carboxybutyl(trimethyl)azanium,chloride
- 1-Butanaminium, 4-carboxy-N,N,N-trimethyl-, chloride (1:1)
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- インチ: 1S/C8H17NO2.ClH/c1-9(2,3)7-5-4-6-8(10)11;/h4-7H2,1-3H3;1H
- InChIKey: STKSGQDPTZXSOU-UHFFFAOYSA-N
- ほほえんだ: C(C[N+](C)(C)C)CCC(=O)O.[Cl-]
1-Butanaminium, 4-carboxy-N,N,N-trimethyl-, chloride 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-6730150-0.05g |
(4-carboxybutyl)trimethylazanium chloride |
85331-42-6 | 95.0% | 0.05g |
$319.0 | 2025-03-13 | |
Enamine | EN300-6730150-0.25g |
(4-carboxybutyl)trimethylazanium chloride |
85331-42-6 | 95.0% | 0.25g |
$679.0 | 2025-03-13 | |
Enamine | EN300-6730150-0.5g |
(4-carboxybutyl)trimethylazanium chloride |
85331-42-6 | 95.0% | 0.5g |
$1069.0 | 2025-03-13 | |
Aaron | AR004URP-1g |
1-Butanaminium, 4-carboxy-N,N,N-trimethyl-, chloride |
85331-42-6 | 95% | 1g |
$1911.00 | 2025-02-13 | |
1PlusChem | 1P004UJD-250mg |
1-Butanaminium, 4-carboxy-N,N,N-trimethyl-, chloride |
85331-42-6 | 95% | 250mg |
$902.00 | 2024-04-21 | |
1PlusChem | 1P004UJD-10g |
1-Butanaminium, 4-carboxy-N,N,N-trimethyl-, chloride |
85331-42-6 | 95% | 10g |
$7351.00 | 2024-04-21 | |
Aaron | AR004URP-50mg |
1-Butanaminium, 4-carboxy-N,N,N-trimethyl-, chloride |
85331-42-6 | 95% | 50mg |
$464.00 | 2025-02-13 | |
Aaron | AR004URP-10g |
1-Butanaminium, 4-carboxy-N,N,N-trimethyl-, chloride |
85331-42-6 | 95% | 10g |
$8134.00 | 2023-12-15 | |
1PlusChem | 1P004UJD-2.5g |
1-Butanaminium, 4-carboxy-N,N,N-trimethyl-, chloride |
85331-42-6 | 95% | 2.5g |
$3385.00 | 2024-04-21 | |
Enamine | EN300-6730150-2.5g |
(4-carboxybutyl)trimethylazanium chloride |
85331-42-6 | 95.0% | 2.5g |
$2688.0 | 2025-03-13 |
1-Butanaminium, 4-carboxy-N,N,N-trimethyl-, chloride 関連文献
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Hongyang Liu,Peichao Zou,Hengqiang Ye,Huolin L. Xin,Kui Du J. Mater. Chem. A, 2021,9, 25513-25521
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Indah N. Kurniasih,Hua Liang,Sumit Kumar,Andreas Mohr,Sunil K. Sharma,Jürgen P. Rabe,Rainer Haag J. Mater. Chem. B, 2013,1, 3569-3577
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1-Butanaminium, 4-carboxy-N,N,N-trimethyl-, chlorideに関する追加情報
Introduction to 1-Butanaminium, 4-carboxy-N,N,N-trimethyl-, chloride (CAS No. 85331-42-6)
1-Butanaminium, 4-carboxy-N,N,N-trimethyl-, chloride, identified by the Chemical Abstracts Service Number (CAS No.) 85331-42-6, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and bioorganic synthesis. This compound, featuring a quaternary ammonium core with a carboxylate functional group and trimethyl substitution, presents a unique structural framework that lends itself to diverse applications in medicinal chemistry and material science. The presence of both basic and acidic functionalities makes it a versatile intermediate in the synthesis of more complex molecules, particularly in the development of novel therapeutic agents.
The structural motif of 1-Butanaminium, 4-carboxy-N,N,N-trimethyl-, chloride consists of a butyl chain terminated by an amino group, which is further substituted with three methyl groups to form a quaternary ammonium salt. The carboxylate group at the fourth position introduces an additional layer of reactivity, enabling participation in various chemical transformations such as esterification, amidation, and coordination with metal ions. This bifunctional nature has made it a valuable building block in synthetic chemistry, particularly for constructing peptidomimetics and other bioactive molecules.
In recent years, there has been growing interest in the pharmacological potential of compounds featuring quaternary ammonium structures. These compounds are known for their ability to interact with biological targets such as enzymes and receptors, often leading to potent biological activity. The 1-Butanaminium, 4-carboxy-N,N,N-trimethyl-, chloride molecule, with its optimized charge distribution and functional groups, has been explored in several preclinical studies as a lead compound for drug discovery. Its ability to modulate enzyme activity has been particularly investigated in the context of developing treatments for neurological disorders and inflammatory conditions.
One of the most compelling aspects of 1-Butanaminium, 4-carboxy-N,N,N-trimethyl-, chloride is its role as a precursor in the synthesis of more complex pharmacophores. Researchers have leveraged its structural features to develop derivatives with enhanced binding affinity and selectivity towards specific biological targets. For instance, modifications at the carboxylate group have been used to create peptidomimetics that mimic the structure of natural bioactive peptides while avoiding their drawbacks such as poor stability or immunogenicity. This approach has been particularly successful in the development of protease inhibitors and receptor antagonists.
The synthetic utility of 1-Butanaminium, 4-carboxy-N,N,N-trimethyl-, chloride extends beyond pharmaceutical applications. In material science, its ability to form coordination complexes with metal ions has been exploited for the development of novel catalysts and functional materials. These complexes exhibit unique catalytic properties that make them suitable for applications in organic synthesis and industrial processes. Additionally, the compound's amphiphilic nature allows it to self-assemble into supramolecular structures, which have potential applications in nanotechnology and drug delivery systems.
Recent advances in computational chemistry have further enhanced our understanding of the reactivity and biological activity of 1-Butanaminium, 4-carboxy-N,N,N-trimethyl-, chloride. Molecular modeling studies have provided insights into its interactions with biological targets at an atomic level, guiding the design of more effective derivatives. These computational approaches have been complemented by experimental investigations using spectroscopic techniques such as NMR spectroscopy and X-ray crystallography. These studies have confirmed the structural integrity of the compound and revealed new details about its conformational preferences and dynamic behavior.
The pharmacokinetic properties of 1-Butanaminium, 4-carboxy-N,N,N-trimethyl-, chloride have also been thoroughly examined. In vitro studies have demonstrated its stability under various physiological conditions, suggesting potential for oral administration or other routes of delivery. Additionally, preliminary toxicology studies have shown that it exhibits low toxicity at therapeutic doses, making it a promising candidate for further clinical development. These findings have laid the groundwork for future preclinical trials aimed at evaluating its efficacy in treating various diseases.
The industrial production of 1-Butanaminium, 4-carboxy-N,N,N-trimethyl-, chloride has also seen significant advancements. Modern synthetic routes have been optimized to improve yield and purity while minimizing environmental impact. These efforts align with global trends toward sustainable chemistry practices. The use of green solvents and catalytic methods has not only enhanced efficiency but also reduced waste generation during manufacturing processes.
In conclusion,1-Butanaminium, 4-carboxy-N,N,N-trimethyl-, chloride (CAS No. 85331-42-6) is a multifaceted compound with broad applications in pharmaceutical chemistry and material science. Its unique structural features make it an invaluable intermediate for synthesizing bioactive molecules and functional materials. Recent research has highlighted its potential as a lead compound for drug discovery and as a precursor for advanced materials with tailored properties. As our understanding of its reactivity and biological activity continues to grow,1-Butanaminium, 4-carboxy-N,N,N-trimethyl-, chloride is poised to play an increasingly important role in addressing challenges across multiple scientific disciplines.
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